N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-ethoxybenzoic acid hydrazide with 4-methyl-3-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Major Products Formed
Reduction: Formation of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Agrochemicals: It has potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth . In agrochemical applications, it may interfere with essential metabolic processes in pests or weeds, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
4-ethoxyphenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide: Used in magnetic studies and materials science.
5-(4-methoxyphenyl)-1H-indole: Studied for its anticancer and anti-inflammatory properties.
Uniqueness
N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its oxadiazole ring is particularly noteworthy for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
1172860-03-5 |
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Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5/c1-3-26-14-8-6-12(7-9-14)17-20-21-18(27-17)19-16(23)13-5-4-11(2)15(10-13)22(24)25/h4-10H,3H2,1-2H3,(H,19,21,23) |
InChI Key |
HXRFKEAQVVINRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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